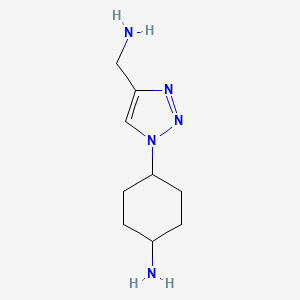
4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine
概要
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine” is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, vapor pressure, etc. The specific physical and chemical properties for “this compound” are not available in the retrieved data .科学的研究の応用
Synthesis of Novel Compounds
The compound has been employed in the synthesis of new classes of chemicals such as cyclic dipeptidyl ureas and oxadiazoles, which are of interest for their potential biological activities. For instance, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, showcasing the utility of triazole derivatives in the construction of complex molecular architectures with potential biological relevance (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Metal Complex Formation
Triazole derivatives have been found to act as ligands in the formation of metal complexes, which are of interest for their catalytic, pharmaceutical, and material properties. For example, Sancak et al. (2007) explored the synthesis, characterization, and theoretical comparison of Cu(II), Ni(II), and Fe(II) complexes with a new substituted [1,2,4] triazole Schiff base, demonstrating the role of triazole-containing compounds in coordination chemistry (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).
Antimicrobial Activities
Additionally, triazole derivatives have been synthesized for their potential antimicrobial activities, as illustrated by Bektaş et al. (2007), who reported on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential pharmaceutical applications of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Material Science Applications
The unique properties of triazole derivatives have also been leveraged in material science, particularly in the development of energetic materials and polymers with specific functionalities. This is evidenced by research into the synthesis of bi-heterocyclic skeletons with high heats of formation and detonation, showcasing the application of triazole derivatives in the design of high-performance materials (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(aminomethyl)triazol-1-yl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h6-7,9H,1-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSKAZNSBVUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






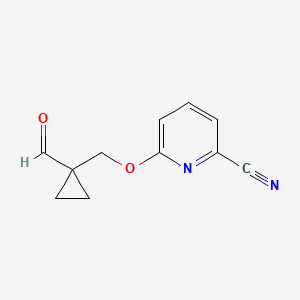

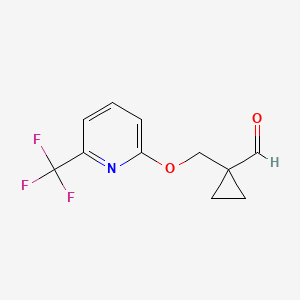



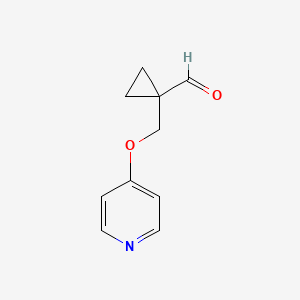
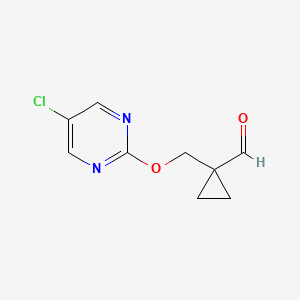
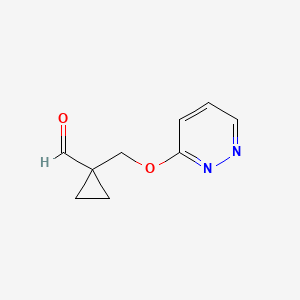
![5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid](/img/structure/B1480573.png)
